N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a chromene core, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a sulfonyl chloride derivative to form the sulfonyl morpholine intermediate. This intermediate is then reacted with a phenyl derivative to introduce the phenyl group. The final step involves the cyclization of the intermediate with a chromene derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene core or the sulfonyl group.
Substitution: The phenyl and morpholine groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or morpholine rings .
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxylate
Uniqueness
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H24N2O6S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O6S/c1-14-4-9-21-19(10-14)20(26)11-22(31-21)23(27)24-17-5-7-18(8-6-17)32(28,29)25-12-15(2)30-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
SKCWVQYSBIIILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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